Temporin-CDYb
Description
Temporin-CDYb is a cationic antimicrobial peptide (AMP) belonging to the temporin family, which is predominantly isolated from amphibian skin secretions. These peptides are characterized by their short sequence length (typically 10–14 amino acids), α-helical or β-sheet structures, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . This compound specifically exhibits potent activity against Gram-positive bacteria, such as Staphylococcus aureus, with minimal hemolytic effects on mammalian erythrocytes. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILPILAPLIGGLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize Temporin-CDYb’s properties, it is compared below with two structurally and functionally related AMPs: Temporin A and Temporin B .
Table 1: Comparative Analysis of this compound, Temporin A, and Temporin B
| Property | This compound | Temporin A | Temporin B |
|---|---|---|---|
| Amino Acid Sequence | FLPLIAGVAAKL-NH₂ | FLPLIGRVLSGIL-NH₂ | FVPLLAGLAKLL-NH₂ |
| Length (Residues) | 13 | 13 | 12 |
| Net Charge | +3 | +2 | +2 |
| Primary Target | Gram-positive bacteria | Gram-positive bacteria | Gram-negative bacteria |
| MIC against S. aureus | 4 µM | 8 µM | 16 µM |
| Hemolytic Activity | <10% at 50 µM | ~25% at 50 µM | <5% at 50 µM |
| Toxicity (LD₅₀ in Mice) | >100 mg/kg | 50 mg/kg | >100 mg/kg |
| Stability (pH 7.4) | Stable for 24 hours | Degrades after 12 hours | Stable for 24 hours |
MIC: Minimum Inhibitory Concentration; LD₅₀: Median Lethal Dose.
Key Findings:
Structural Differences :
- This compound and Temporin A share a similar α-helical structure, but this compound’s sequence includes a lysine residue at position 9, enhancing its positive charge (+3 vs. +2 in Temporin A) .
- Temporin B has a shorter sequence and a lower charge density, which correlates with its weaker activity against Gram-positive pathogens but stronger efficacy against Gram-negative species like Escherichia coli .
Functional Efficacy :
- This compound demonstrates superior antimicrobial potency against S. aureus (MIC = 4 µM) compared to Temporin A (8 µM) and Temporin B (16 µM), likely due to its optimized charge-to-hydrophobicity ratio .
- Hemolytic activity is lowest in this compound (<10% lysis at 50 µM), making it a safer candidate for therapeutic applications than Temporin A (~25% lysis) .
Toxicogenomic Profiles: The Comparative Toxicogenomics Database (CTD) highlights this compound’s low systemic toxicity (LD₅₀ >100 mg/kg in mice), contrasting with Temporin A’s moderate toxicity (LD₅₀ = 50 mg/kg) . Both this compound and Temporin B show stability in physiological pH, whereas Temporin A degrades rapidly, limiting its in vivo utility .
Mechanistic and Therapeutic Implications
- Membrane Interaction : this compound’s enhanced cationic charge promotes stronger binding to bacterial membranes, inducing faster depolarization compared to Temporin A and B .
- Therapeutic Potential: Lower hemolysis and toxicity profiles position this compound as a promising candidate for topical antimicrobial formulations, while Temporin B’s Gram-negative activity suggests utility in polymicrobial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
